molecular formula C13H13N3O2 B8533918 Benzyl (2-aminopyridin-3-yl)carbamate

Benzyl (2-aminopyridin-3-yl)carbamate

Cat. No. B8533918
M. Wt: 243.26 g/mol
InChI Key: RWZHAHDZQFOOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-aminopyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2-aminopyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-aminopyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl (2-aminopyridin-3-yl)carbamate

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl N-(2-aminopyridin-3-yl)carbamate

InChI

InChI=1S/C13H13N3O2/c14-12-11(7-4-8-15-12)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15)(H,16,17)

InChI Key

RWZHAHDZQFOOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-diaminopyridine in tetrahydrofuran/pyridine (10/1) at 0° C. benzylchloroformate was added dropwise. The suspension was stirred at room temperature and after 2 hours partitioned between water and EtOAc. The organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic phases were dried over sodium sulfate and the filtrate concentrated to dryness under reduced pressure. To the residue was added Et2O-MeOH and the solid was filtered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydrofuran pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.